Human P2X7 Antagonist Potency: A-438079 vs. AZ11645373 and KN-62
In head-to-head patch-clamp electrophysiology on heterologously expressed human P2X7 receptors in HEK293 cells, A-438079 inhibited receptor-mediated currents with an IC50 of 297 nM. Under identical conditions, the structurally distinct P2X7 antagonists AZ11645373 and KN-62 yielded IC50 values of 23 nM and 86 nM, respectively . While A-438079 is less potent than AZ11645373 at the human ortholog, it provides a critical cross-species pharmacological profile that the more human-selective antagonists lack, enabling translational studies from rodent models to primate systems.
| Evidence Dimension | Inhibition of human P2X7 receptor-mediated ionic currents |
|---|---|
| Target Compound Data | IC50 = 297 nM |
| Comparator Or Baseline | AZ11645373 (IC50 = 23 nM); KN-62 (IC50 = 86 nM) |
| Quantified Difference | A-438079 is 12.9-fold less potent than AZ11645373; 3.5-fold less potent than KN-62 at human P2X7 |
| Conditions | HEK293 cells heterologously expressing recombinant human P2X7 receptor; patch-clamp electrophysiology |
Why This Matters
Procurement decisions for P2X7 tool compounds must balance human potency against cross-species translatability; A-438079 remains the best-characterized antagonist with validated efficacy in both rodent and primate species, unlike human-selective alternatives.
- [1] Bradley HJ, Browne LE, Yang W, Jiang LH. Pharmacological properties of the rhesus macaque monkey P2X7 receptor. Br J Pharmacol. 2011 Sep;164(2B):743-54. View Source
